molecular formula C41H35NO2S B612930 (R)-2-(tritylamino)-3-(tritylthio)propanoic acid CAS No. 27686-50-6

(R)-2-(tritylamino)-3-(tritylthio)propanoic acid

Cat. No. B612930
CAS RN: 27686-50-6
M. Wt: 605.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(tritylamino)-3-(tritylthio)propanoic acid, also known as (R)-RTA-TP, is a chiral compound consisting of two asymmetric carbon atoms and two sulfur atoms. It is a synthetic organic compound that has been used in a variety of scientific research applications, such as drug synthesis and enzyme inhibition studies.

Scientific Research Applications

Molecular and Pharmacological Importance

The research landscape reveals that compounds like (R)-2-(tritylamino)-3-(tritylthio)propanoic acid, typically categorized under bioactive compounds from plants, are gaining prominence due to their multifaceted pharmacological importance. For instance, oleanolic acid, a pentacyclic triterpenoid, shows a vast array of therapeutic potential in managing chronic diseases due to its antioxidant, anti-inflammatory, and immune-regulatory effects. The synthesis of its derivatives has been a focal point to enhance solubility, bioavailability, and potency, signifying a parallel interest in the derivatives of compounds like (R)-2-(tritylamino)-3-(tritylthio)propanoic acid (Taiwo Betty Ayeleso, M. G. Matumba, E. Mukwevho, 2017).

Therapeutic and Industrial Applications

Compounds akin to (R)-2-(tritylamino)-3-(tritylthio)propanoic acid have been reported to exhibit diverse pharmacological activities and hold potential as therapeutic agents against various ailments. For instance, syringic acid (SA) has shown promise in treating diabetes, cardiovascular diseases, and cancer, and possesses antioxidative, antimicrobial, and anti-inflammatory properties. The therapeutic properties of SA, possibly reflective of similar compounds, are attributed to the presence of methoxy groups on its aromatic ring. SA's ability to modulate enzyme activity and diverse transcription factors further underscores the broad-spectrum potential of similarly structured compounds in biomedicine and industrial applications (Cheemanapalli Srinivasulu, M. Ramgopal, G. Ramanjaneyulu, C. Anuradha, C. Suresh Kumar, 2018).

Antitumor Potential

The antitumor activity of structurally similar compounds is a significant area of interest. Glycyrrhetinic Acid (GA), though not as potent as other triterpenes, has shown remarkable anti-proliferative and apoptosis-inducing activities in various cancer cell lines. This has spurred interest in using GA and potentially similar compounds as scaffolds to synthesize new antitumor agents, emphasizing the potential of (R)-2-(tritylamino)-3-(tritylthio)propanoic acid in oncological research. The structural modifications aimed at enhancing antitumor activity involve modifications on different rings of the compound, highlighting the vast possibilities of chemical manipulation for therapeutic ends (Bing Xu, Gaorong Wu, Xinyu Zhang, Mengmeng Yan, Rui Zhao, Nannan Xue, K. Fang, H. Wang, Meng Chen, Wenbo Guo, Penglong Wang, Haimin Lei, 2017).

properties

IUPAC Name

(2R)-2-(tritylamino)-3-tritylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H35NO2S/c43-39(44)38(42-40(32-19-7-1-8-20-32,33-21-9-2-10-22-33)34-23-11-3-12-24-34)31-45-41(35-25-13-4-14-26-35,36-27-15-5-16-28-36)37-29-17-6-18-30-37/h1-30,38,42H,31H2,(H,43,44)/t38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJBZHLUHWUVJEL-LHEWISCISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CSC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H35NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(tritylamino)-3-(tritylthio)propanoic acid

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